2-(5-bromo-2-methylphenyl)propanoic acid
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Overview
Description
It was first introduced in 1988 as a prescription medication for treating ocular inflammation and postoperative pain after cataract surgery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methylphenyl)propanoic acid typically involves the bromination of 2-methylphenylpropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenylpropanoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated phenylpropanoic acids.
Scientific Research Applications
2-(5-bromo-2-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its anti-inflammatory and analgesic properties, making it useful in research related to pain management and inflammation.
Medicine: Investigated for its potential use in treating various inflammatory conditions and as a postoperative pain reliever.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are responsible for causing inflammation, pain, and fever. This inhibition leads to the anti-inflammatory and analgesic effects observed with the use of this compound.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID for pain relief and inflammation reduction.
Diclofenac: Known for its potent anti-inflammatory effects and used in various inflammatory conditions.
Uniqueness
2-(5-bromo-2-methylphenyl)propanoic acid is unique due to its specific bromine substitution on the aromatic ring, which imparts distinct pharmacological properties compared to other NSAIDs. This substitution enhances its potency and effectiveness in reducing inflammation and pain, making it a valuable compound in medical and pharmaceutical research.
Properties
CAS No. |
1518922-18-3 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 |
Purity |
0 |
Origin of Product |
United States |
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